(4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
- Condense the pyrazolone intermediate with a pyridine derivative (e.g., 3-aminopyridine).
- The reaction proceeds via an imine formation, followed by cyclization to yield the desired compound.
Industrial Production
While industrial-scale production methods may not be widely documented, research efforts are ongoing to optimize large-scale synthesis for practical applications.
Preparation Methods
Synthetic Routes
The synthesis of this compound involves several steps. One practical approach is the construction of the pyrazolone ring followed by the introduction of the pyridine moiety. Specific synthetic routes may vary, but here’s a general outline:
-
Formation of Pyrazolone Ring
- Start with a suitable precursor (e.g., 4-methoxyacetophenone).
- React the precursor with hydrazine hydrate to form the pyrazolone ring.
- Introduce the methyl group at the appropriate position.
Chemical Reactions Analysis
This compound can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction can modify the substituents, affecting its properties.
Substitution: Substituents on the aromatic rings can be replaced by other groups.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be employed.
Scientific Research Applications
Chemistry:
Heterocyclic Chemistry: The compound’s unique fused ring system contributes to its significance in heterocyclic chemistry.
Drug Design: Researchers explore its potential as a scaffold for drug development.
Biology and Medicine:
Biological Activity: Investigate its interactions with biological targets (enzymes, receptors, etc.).
Pharmacology: Assess its pharmacokinetics and pharmacodynamics.
Industry:
Energetic Ionic Compounds: While not directly related, the compound’s heterocyclic nature aligns with research in this field.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways comprehensively.
Comparison with Similar Compounds
Similar Compounds: Explore related pyrazolone derivatives and pyridine-containing molecules.
Uniqueness: Highlight its distinctive features compared to structurally similar compounds.
Properties
Molecular Formula |
C18H18N4O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-methyl-4-(C-methyl-N-pyridin-3-ylcarbonimidoyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H18N4O2/c1-12(20-14-5-4-10-19-11-14)17-13(2)21-22(18(17)23)15-6-8-16(24-3)9-7-15/h4-11,21H,1-3H3 |
InChI Key |
QSCKTYCRPQZWNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NC3=CN=CC=C3)C |
Origin of Product |
United States |
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